molecular formula C13H11N5O2S2 B274479 N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B274479
M. Wt: 333.4 g/mol
InChI Key: IFYDFPVEEFPWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that has been shown to selectively target certain enzymes and proteins, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and infectious diseases. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying the mechanisms underlying these diseases. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its ability to selectively bind to and inhibit the activity of certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of CK2 and COX-2, among other enzymes and proteins. By inhibiting the activity of these enzymes and proteins, this compound can alter various biological processes, including cell growth and proliferation, inflammation, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzymes and proteins that it inhibits. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its selectivity for certain enzymes and proteins, which allows for more precise targeting of specific biological processes. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study than larger molecules. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may occur when the compound binds to unintended targets and alters biological processes that are not being studied.

Future Directions

There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is the development of new analogs and derivatives of this compound that may have increased selectivity and potency for specific enzymes and proteins. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on various biological processes. Finally, the potential clinical applications of this compound in the treatment of cancer, inflammation, and infectious diseases should be further explored.

Synthesis Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(thiophen-2-yl)acetamide. The resulting compound is then reacted with potassium thiocyanate to form N-(thiophen-2-yl)thiocarbamoyl chloride, which is then reacted with 6-methyl-4-oxo-1H-pyrimidine-2-thiol to form this compound, or this compound.

properties

Molecular Formula

C13H11N5O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11N5O2S2/c1-7-5-10(19)16-13(14-7)21-6-11(20)15-8-3-2-4-9-12(8)18-22-17-9/h2-5H,6H2,1H3,(H,15,20)(H,14,16,19)

InChI Key

IFYDFPVEEFPWLO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32

SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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